5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine
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Overview
Description
5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C6H5BrF3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and trifluoroethyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine typically involves a multi-step process:
Starting Material: The synthesis begins with pyrimidine-2-amine.
Trifluoroethylation: Pyrimidine-2-amine is reacted with 2,2,2-trifluoroethanol under suitable conditions to form N-(2,2,2-trifluoroethyl)pyrimidin-2-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,2,2-trifluoroethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloro-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine: Similar but with a chlorine atom instead of bromine.
5-Bromo-2-(2,2,2-trifluoroethyl)aminopyrimidine: Similar but with an amino group at a different position.
Uniqueness
The uniqueness of 5-Bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and trifluoroethyl groups makes it particularly useful in the synthesis of complex molecules and in various applications in scientific research and industry .
Properties
Molecular Formula |
C6H5BrF3N3 |
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Molecular Weight |
256.02 g/mol |
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5BrF3N3/c7-3-2-12-4(13-5(3)11)1-6(8,9)10/h2H,1H2,(H2,11,12,13) |
InChI Key |
HAGXXOXSYPHZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)CC(F)(F)F)N)Br |
Origin of Product |
United States |
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